molecular formula C19H20O4 B2380992 (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 865273-62-7

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2380992
CAS No.: 865273-62-7
M. Wt: 312.365
InChI Key: WRDPMXQMGCXPRB-UHFFFAOYSA-N
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Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Dihydrochalcones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of study in biological research.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic activities.

    Industry: Utilized in the development of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups provides a distinct electronic environment that can affect the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-23-18-8-6-5-7-14(18)9-12-17(20)16-11-10-15(21-2)13-19(16)22-3/h5-13H,4H2,1-3H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDPMXQMGCXPRB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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